molecular formula C19H23FN2O2 B4824371 1-(3-FLUOROBENZOYL)-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE

1-(3-FLUOROBENZOYL)-N,N-BIS(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4824371
M. Wt: 330.4 g/mol
InChI Key: WCJQZGARAWHLEE-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to the piperidine ring, along with two prop-2-en-1-yl groups and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 3-fluorobenzoyl chloride and a suitable base such as triethylamine.

    Attachment of Prop-2-en-1-yl Groups: The prop-2-en-1-yl groups can be attached through an alkylation reaction using prop-2-en-1-yl bromide and a strong base like sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the piperidine derivative and an appropriate amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzoyl group.

Scientific Research Applications

1-(3-Fluorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it of interest in the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its potential use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide
  • 1-(3-Bromobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide
  • 1-(3-Methylbenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide

Uniqueness

1-(3-Fluorobenzoyl)-N,N-bis(prop-2-en-1-yl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-(3-fluorobenzoyl)-N,N-bis(prop-2-enyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-3-10-21(11-4-2)18(23)15-8-12-22(13-9-15)19(24)16-6-5-7-17(20)14-16/h3-7,14-15H,1-2,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJQZGARAWHLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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